molecular formula C29H24N2O2 B303050 2-phenyl-N-{7-[(phenylacetyl)amino]-9H-fluoren-2-yl}acetamide

2-phenyl-N-{7-[(phenylacetyl)amino]-9H-fluoren-2-yl}acetamide

Cat. No. B303050
M. Wt: 432.5 g/mol
InChI Key: ZCWPPHRVVPJKPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-N-{7-[(phenylacetyl)amino]-9H-fluoren-2-yl}acetamide, also known as FFA-1, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. FFA-1 belongs to a class of compounds known as fluorene derivatives, which have shown promise in treating various diseases and disorders.

Mechanism of Action

2-phenyl-N-{7-[(phenylacetyl)amino]-9H-fluoren-2-yl}acetamide exerts its therapeutic effects through various mechanisms of action. In cancer cells, 2-phenyl-N-{7-[(phenylacetyl)amino]-9H-fluoren-2-yl}acetamide inhibits cell growth by inducing cell cycle arrest and apoptosis. In diabetes, 2-phenyl-N-{7-[(phenylacetyl)amino]-9H-fluoren-2-yl}acetamide improves insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway. In inflammation, 2-phenyl-N-{7-[(phenylacetyl)amino]-9H-fluoren-2-yl}acetamide reduces inflammation and oxidative stress by inhibiting the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects
2-phenyl-N-{7-[(phenylacetyl)amino]-9H-fluoren-2-yl}acetamide has been shown to have various biochemical and physiological effects in scientific research. In cancer cells, 2-phenyl-N-{7-[(phenylacetyl)amino]-9H-fluoren-2-yl}acetamide decreases the expression of anti-apoptotic proteins and increases the expression of pro-apoptotic proteins. In diabetes, 2-phenyl-N-{7-[(phenylacetyl)amino]-9H-fluoren-2-yl}acetamide improves glucose uptake and utilization in skeletal muscle and adipose tissue. In inflammation, 2-phenyl-N-{7-[(phenylacetyl)amino]-9H-fluoren-2-yl}acetamide reduces the production of pro-inflammatory cytokines and reactive oxygen species.

Advantages and Limitations for Lab Experiments

2-phenyl-N-{7-[(phenylacetyl)amino]-9H-fluoren-2-yl}acetamide has several advantages for lab experiments, including its synthetic accessibility, stability, and low toxicity. However, 2-phenyl-N-{7-[(phenylacetyl)amino]-9H-fluoren-2-yl}acetamide also has limitations, including its poor solubility and limited bioavailability.

Future Directions

For 2-phenyl-N-{7-[(phenylacetyl)amino]-9H-fluoren-2-yl}acetamide research include exploring its potential as a therapeutic agent in other diseases and disorders, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to optimize the synthesis and formulation of 2-phenyl-N-{7-[(phenylacetyl)amino]-9H-fluoren-2-yl}acetamide for improved bioavailability and efficacy.

Synthesis Methods

The synthesis of 2-phenyl-N-{7-[(phenylacetyl)amino]-9H-fluoren-2-yl}acetamide involves several steps, including the reaction of 9H-fluorene-2-carboxylic acid with thionyl chloride to form 9H-fluorene-2-carbonyl chloride. This compound is then reacted with N-phenylacetamide to form the intermediate product, which is subsequently reacted with 7-amino-4-methylcoumarin to produce 2-phenyl-N-{7-[(phenylacetyl)amino]-9H-fluoren-2-yl}acetamide.

Scientific Research Applications

2-phenyl-N-{7-[(phenylacetyl)amino]-9H-fluoren-2-yl}acetamide has been studied for its potential as a therapeutic agent in various diseases and disorders, including cancer, diabetes, and inflammation. In cancer research, 2-phenyl-N-{7-[(phenylacetyl)amino]-9H-fluoren-2-yl}acetamide has been shown to inhibit cell growth and induce apoptosis in cancer cells. In diabetes research, 2-phenyl-N-{7-[(phenylacetyl)amino]-9H-fluoren-2-yl}acetamide has been shown to improve insulin sensitivity and glucose metabolism. In inflammation research, 2-phenyl-N-{7-[(phenylacetyl)amino]-9H-fluoren-2-yl}acetamide has been shown to reduce inflammation and oxidative stress.

properties

Product Name

2-phenyl-N-{7-[(phenylacetyl)amino]-9H-fluoren-2-yl}acetamide

Molecular Formula

C29H24N2O2

Molecular Weight

432.5 g/mol

IUPAC Name

2-phenyl-N-[7-[(2-phenylacetyl)amino]-9H-fluoren-2-yl]acetamide

InChI

InChI=1S/C29H24N2O2/c32-28(15-20-7-3-1-4-8-20)30-24-11-13-26-22(18-24)17-23-19-25(12-14-27(23)26)31-29(33)16-21-9-5-2-6-10-21/h1-14,18-19H,15-17H2,(H,30,32)(H,31,33)

InChI Key

ZCWPPHRVVPJKPX-UHFFFAOYSA-N

SMILES

C1C2=C(C=CC(=C2)NC(=O)CC3=CC=CC=C3)C4=C1C=C(C=C4)NC(=O)CC5=CC=CC=C5

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)CC3=CC=CC=C3)C4=C1C=C(C=C4)NC(=O)CC5=CC=CC=C5

Origin of Product

United States

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